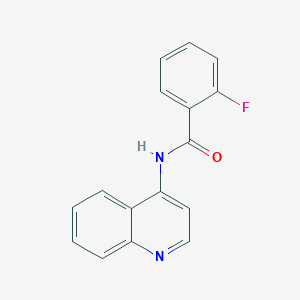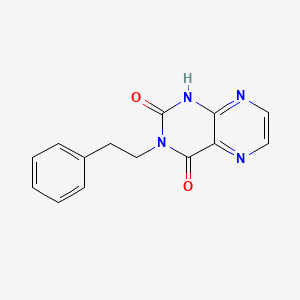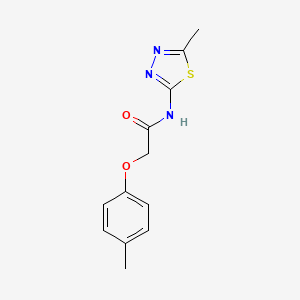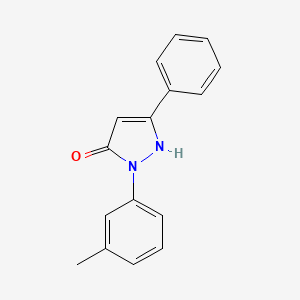
2-fluoro-N-(quinolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(quinolin-4-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom in the benzamide structure enhances its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(quinolin-4-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminoquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may also be optimized to reduce costs and improve the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(quinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoro-N-(quinolin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(quinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
2-fluoro-N-(quinolin-4-yl)benzamide can be compared with other quinoline derivatives, such as:
2-fluoro-N-(5-quinolinyl)benzamide: Similar structure but with the fluorine atom at a different position.
2-fluoro-N-methyl-4-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide: Contains additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Propiedades
Fórmula molecular |
C16H11FN2O |
|---|---|
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
2-fluoro-N-quinolin-4-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-3-1-5-11(13)16(20)19-15-9-10-18-14-8-4-2-6-12(14)15/h1-10H,(H,18,19,20) |
Clave InChI |
TVQVQPSZLLXORD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)

![2-(4-chlorophenoxy)-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B12495272.png)
![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12495283.png)
![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide](/img/structure/B12495288.png)
![N,2,4,6-tetramethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12495289.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12495298.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)
![4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B12495307.png)

